1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one

Flavor Chemistry Analytical Reference Standards GC-MS Method Development

1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one (CAS 95576-07-1) is a bicyclic heterocyclic compound belonging to the alkyl-5H-6,7-dihydrocyclopenta[b]pyrazine class. With the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol, it features a propanone (propionyl) substituent at the 2-position of the fused cyclopenta[b]pyrazine scaffold, with a methyl group at the 7-position on the saturated cyclopentane ring.

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
Cat. No. B13113090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCCC(=O)C1=CN=C2CCC(C2=N1)C
InChIInChI=1S/C11H14N2O/c1-3-10(14)9-6-12-8-5-4-7(2)11(8)13-9/h6-7H,3-5H2,1-2H3
InChIKeyVDQVHHRAEAFGBR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one: Core Identity and Supply Specifications for Scientific Procurement


1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one (CAS 95576-07-1) is a bicyclic heterocyclic compound belonging to the alkyl-5H-6,7-dihydrocyclopenta[b]pyrazine class [1]. With the molecular formula C₁₁H₁₄N₂O and a molecular weight of 190.24 g/mol, it features a propanone (propionyl) substituent at the 2-position of the fused cyclopenta[b]pyrazine scaffold, with a methyl group at the 7-position on the saturated cyclopentane ring . This compound is supplied as a research chemical with a standard purity of 97%, supported by batch-specific QC documentation including NMR, HPLC, and GC analyses . Its structural isomer, 1-(5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one (CAS 95576-06-0), differs only in the position of the methyl substituent on the cyclopentane ring, representing the closest commercially available analog and primary comparator for differentiation .

1 Regioisomer-specific procurement — CAS 95576-07-1 assures the 7-methyl isomer, critical for structural reproducibility.
2 Batch QC documentation — NMR, HPLC, and GC data support identity verification and lot-to-lot consistency.
3 Analytical differentiation potential — Computed boiling point difference supports GC retention-time separation from regioisomers and non-propanone analogs.

Why Generic Substitution of 1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one Fails: Structural Nuance and Isomeric Divergence


The cyclopenta[b]pyrazine scaffold supports multiple regioisomeric forms with identical molecular weights and formulae, making CAS-number-based procurement the only reliable path to the intended isomer [1]. The target compound (CAS 95576-07-1) carries the methyl group at the 7-position of the dihydrocyclopenta ring, whereas its closest commercial isomer (CAS 95576-06-0) places the methyl at the 5-position—a single-bond shift that can produce distinct physicochemical properties (e.g., boiling point, predicted LogP, spectral fingerprint) and divergent sensory or reactivity profiles . In the broader alkyl-dihydrocyclopentapyrazine family, even subtle alkyl-position changes have been correlated with altered odor character and odor threshold values, as documented in flavor chemistry studies [2]. Furthermore, compound identity within this class is critically dependent on authenticated analytical reference data; NMR, HPLC, and GC batch certificates are essential to confirm isomeric identity, yet are only available from suppliers who provide compound-specific QC documentation [3]. Substituting by structural analogy or molecular formula alone introduces unacceptable identity risk in analytical standard preparation, flavor formulation, and structure-activity relationship studies.

Intended Isomer
7-methyl-2-propanone cyclopenta[b]pyrazine (CAS 95576-07-1)
Common Substitute
5-methyl isomer (CAS 95576-06-0) — single methyl-position shift may alter GC retention, spectral fingerprint, and sensory properties.
Target Compound
Propanone-substituted scaffold (MW 190.24, C₁₁H₁₄N₂O)
Superficially Similar Analog
Unsubstituted 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (MW 134.18, CAS 23747-48-0, FEMA 3306) — lacks the propanoyl group, causing a ~56 Da mass shift and different volatility/reactivity.

Quantitative Differentiation Evidence: 1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one vs. Closest Analogs


Regioisomeric Structural Differentiation via Computed Boiling Point: 7-Methyl vs. 5-Methyl Isomer

The target 7-methyl isomer (CAS 95576-07-1) exhibits a computed boiling point of 312.6 °C at 760 mmHg, as reported by ChemBlink using ACD/Labs software . This value is substantially higher than the experimentally determined boiling point range of 200–210 °C (at 760 mmHg) reported for the unsubstituted parent scaffold 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (CAS 23747-48-0), which lacks the 2-propanone substituent . Although direct experimental boiling point data for the 5-methyl isomer (CAS 95576-06-0) are not publicly available, the computed boiling point difference relative to the non-propanone scaffold confirms that the propanone substituent dramatically elevates boiling point, providing a chromatographic retention time marker (e.g., in GC-MS) for identity confirmation of the 7-methyl regioisomer over potential mis-assigned analogs [1].

Boiling Point Comparison
Reported
7-methyl-2-propanone isomer: 312.6 °C (computed) Unsubstituted scaffold: 200–210 °C (experimental) Difference: ~102–113 °C higher for propanone-substituted compound
Supports distinct GC retention index for isomer confirmation
Computed value; experimental verification recommended
Flavor Chemistry Analytical Reference Standards GC-MS Method Development

Regioisomeric SMILES and InChIKey Divergence: Digital Chemical Identity for Database and Inventory Management

The 7-methyl isomer (CAS 95576-07-1) possesses the canonical SMILES CCC(=O)c1cnc2c(n1)C(CC2)C and InChIKey VDQVHHRAEAFGBR-UHFFFAOYSA-N, as cataloged by ChemBlink . Its regioisomer, the 5-methyl analog (CAS 95576-06-0), is recorded with a distinct SMILES O=C(c1nc2c(nc1)C(CC2)C)CC and a different InChIKey RWLRCZYKZOFLDA-UHFFFAOYSA-N, as confirmed by SpectraBase (Wiley) [1]. These machine-readable identifiers diverge at the structural encoding level, ensuring that cheminformatics registration systems, electronic lab notebooks, and inventory databases can algorithmically distinguish between the two isomers. An incorrectly registered SMILES or InChIKey will direct procurement to the wrong isomer, as both share identical molecular formula (C₁₁H₁₄N₂O) and molecular weight (190.24 g/mol) .

SMILES & InChIKey Divergence
Head-to-head
Target SMILES: CCC(=O)c1cnc2c(n1)C(CC2)C Comparator SMILES: O=C(c1nc2c(nc1)C(CC2)C)CC InChIKeys completely distinct
Prevents isomeric mis-ordering in cheminformatics workflows
Requires CAS-to-structure verification in databases
Cheminformatics Compound Registration Inventory Management

Molecular Weight Distinction of the Propanone-Substituted Class vs. Non-Acylated Cyclopentapyrazines

The target compound (C₁₁H₁₄N₂O, MW 190.24) incorporates a propanone substituent, distinguishing it from the widely referenced flavor compound 5-methyl-6,7-dihydro-5H-cyclopenta[b]pyrazine (C₈H₁₀N₂, MW 134.18, CAS 23747-48-0, FEMA 3306) . This molecular weight difference of approximately 56 Da corresponds to the mass of the propanoyl group (C₃H₅O) and has practical consequences for analytical method development (distinct MS ions for SIM/GC-MS), volatility (higher boiling point for the propanone-substituted compound), and formulation behavior (different partitioning between solvent and food matrices) . The non-propanone comparator is documented with a nutty, roasted odor and is widely used in food flavoring at FEMA-specified levels of 0.045 mg/kg (beverages) to 1.0 mg/kg (candies) [1]. The presence of the propanone moiety on the target compound may modulate these organoleptic properties and usage parameters, though direct comparative organoleptic data are not yet publicly available.

Molecular Weight Gap
Cross-study comparable
Target MW: 190.24 Da (C₁₁H₁₄N₂O) Non-propanone analog: 134.18 Da (C₈H₁₀N₂) ΔMW = 56.06 Da (propanoyl group)
Enables selective MS detection and volatility differentiation
Distinct formula predicts different organoleptic properties
Flavor Formulation Volatile Analysis Food Chemistry

Supplier-Specific Batch QC Documentation: NMR, HPLC, and GC Purity Verification at 97%

Bidepharm, a commercial supplier of CAS 95576-07-1, provides batch-specific QC documentation including NMR, HPLC, and GC analyses, with a standard purity specification of 97% . The same supplier offers the 5-methyl isomer (CAS 95576-06-0) with identical purity specifications and comparable QC documentation . This parallel availability permits direct, lot-controlled procurement of both isomers from a single supplier under consistent QC protocols, reducing inter-laboratory variability in comparative studies. In contrast, many cyclopentapyrazine analogs are available only from specialty flavor-ingredient suppliers or research chemical vendors without published batch QC reports, introducing uncertainty in purity and identity that can confound quantitative experimental results [1].

Batch QC Documentation
Head-to-head
97% purity (NMR, HPLC, GC) available for both 7-methyl and 5-methyl isomers from a single supplier under matched QC protocols
Supports controlled matched-pair isomeric studies
QC documentation on request; verify lot-specific data
Quality Assurance Analytical Chemistry Research Procurement

Procurement-Driven Application Scenarios for 1-(7-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazin-2-yl)propan-1-one


Regioisomeric Standard for GC-MS Method Development and Isomer-Specific Flavor Analysis

The compound's distinct computed boiling point (~312.6 °C) and unique SMILES/InChIKey identifiers make it suitable as a regioisomer-specific analytical reference standard for developing GC-MS or LC-MS methods that must resolve the 7-methyl isomer from the 5-methyl isomer in complex flavor matrices . The 56 Da mass difference relative to the non-propanone parent scaffold (CAS 23747-48-0) further enables selective ion monitoring (SIM) protocol development .

Matched-Pair Isomer Study Design for Structure-Odor Relationship (SOR) Investigations

Because both the 7-methyl (CAS 95576-07-1) and 5-methyl (CAS 95576-06-0) isomers are available from the same supplier at identical purity (97%) with matched QC documentation (NMR, HPLC, GC), researchers can design controlled comparative studies to probe how methyl group position on the cyclopentane ring influences odor character, odor threshold, or flavor release kinetics, building on foundational work characterizing alkyl-cyclopentapyrazines in roasted meat aroma [1].

Propanone-Substituted Scaffold for Synthetic Diversification in Flavor Ingredient Discovery

The 2-propanone substituent provides a reactive ketone handle not present on FEMA-listed cyclopentapyrazines such as CAS 23747-48-0 (FEMA 3306) [2]. This enables nucleophilic addition, reduction, or condensation chemistry to generate novel derivatives with tailored organoleptic profiles, while the cyclopenta[b]pyrazine core retains the roasted, nutty character associated with this compound class [3].

Authenticated Reference Material for Cheminformatics and Database Curation

The compound serves as an authenticated chemical entity for populating and validating cheminformatics databases, electronic lab notebooks, and compound registration systems, where accurate SMILES, InChIKey, and CAS-to-structure mapping are essential to prevent isomeric misassignment that can propagate through procurement and experimental workflows [4].

Application
Selection Property
Validation Focus
Flavor isomer GC-MS method development
Distinct GC retention profile vs. 5-methyl isomer
Isomer resolution validation using certified reference standards
Structure-odor relationship studies
Matched-pair isomer availability with consistent QC
Odor threshold and character comparative analysis
Flavor ingredient synthetic diversification
Reactive 2-propanone ketone handle
Derivative organoleptic profiling and stability evaluation
Cheminformatics database curation
Authenticated SMILES, InChIKey, CAS mapping
Isomeric misassignment prevention in electronic registration systems
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